3-Methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide 3-Methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 714934-93-7
VCID: VC0357717
InChI: InChI=1S/C22H22N4O/c1-4-11-26-21-18(13-16-9-6-8-15(3)19(16)23-21)20(25-26)24-22(27)17-10-5-7-14(2)12-17/h5-10,12-13H,4,11H2,1-3H3,(H,24,25,27)
SMILES: CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC(=C4)C)C
Molecular Formula: C22H22N4O
Molecular Weight: 358.4g/mol

3-Methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

CAS No.: 714934-93-7

Main Products

VCID: VC0357717

Molecular Formula: C22H22N4O

Molecular Weight: 358.4g/mol

3-Methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide - 714934-93-7

CAS No. 714934-93-7
Product Name 3-Methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
Molecular Formula C22H22N4O
Molecular Weight 358.4g/mol
IUPAC Name 3-methyl-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Standard InChI InChI=1S/C22H22N4O/c1-4-11-26-21-18(13-16-9-6-8-15(3)19(16)23-21)20(25-26)24-22(27)17-10-5-7-14(2)12-17/h5-10,12-13H,4,11H2,1-3H3,(H,24,25,27)
Standard InChIKey PFRNXXLLMUICIZ-UHFFFAOYSA-N
SMILES CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC(=C4)C)C
Canonical SMILES CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC(=C4)C)C
PubChem Compound 1400329
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator